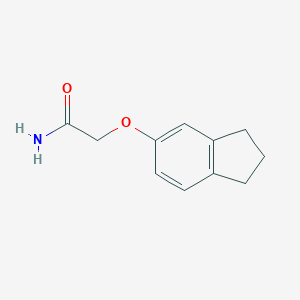
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as DI-OA, is a chemical compound with potential applications in scientific research. This compound was first synthesized in 2009 by a group of chemists from the University of California, San Diego, and has since been studied for its various properties and potential uses.
作用機序
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide acts as a positive modulator of Kv4.2 channels, increasing their activity and promoting the generation of action potentials in neurons. This effect is thought to be mediated by the binding of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide to a specific site on the Kv4.2 channel, which leads to a conformational change and an increase in channel activity.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can increase the activity of Kv4.2 channels in cultured neurons, leading to an increase in the firing rate of action potentials. In vivo studies have shown that 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can enhance synaptic plasticity and improve learning and memory in rodents.
実験室実験の利点と制限
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It has also been shown to be stable and non-toxic at concentrations used in experiments. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is that it is not selective for Kv4.2 channels, and can also modulate the activity of other potassium channels. This could potentially lead to off-target effects in experiments.
将来の方向性
There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. One area of interest is in understanding the precise mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on Kv4.2 channels, and identifying the specific binding site on the channel. This could lead to the development of more selective modulators of Kv4.2 channels. Another area of interest is in exploring the potential therapeutic applications of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, further studies are needed to determine the long-term effects of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide on neuronal function and behavior.
合成法
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves the reaction of 2,3-dihydro-1H-inden-5-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. This synthesis method has been shown to be efficient and reproducible, making 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide readily available for scientific research.
科学的研究の応用
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of a specific type of potassium channel, known as Kv4.2, which is involved in regulating the electrical activity of neurons. By modulating the activity of Kv4.2, 2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has the potential to affect neuronal excitability and synaptic plasticity, which are important processes in learning and memory.
特性
製品名 |
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
InChI |
InChI=1S/C11H13NO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H2,12,13) |
InChIキー |
DIVDIXWGHKSRIO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)

![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)



![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)



![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)